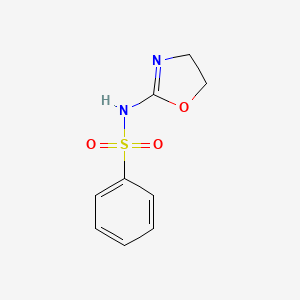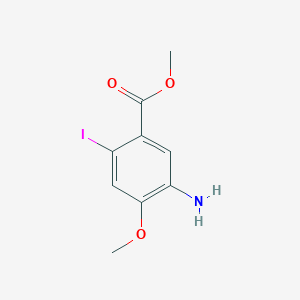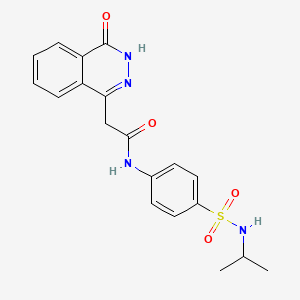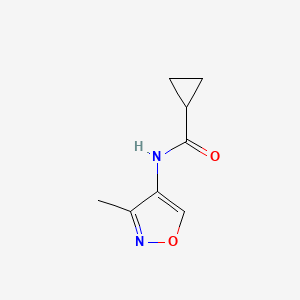
N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate is a chemical compound known for its fluorescent properties. It is widely used in biochemical research for labeling and detection purposes due to its ability to emit light upon excitation. This compound is particularly valuable in the study of biological molecules and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate typically involves the reaction of 7-hydroxy-4-coumarinyl-acetic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate primarily undergoes substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, making it an excellent candidate for conjugation with amines, thiols, and other nucleophilic groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: DMF, DCM, acetonitrile
Conditions: Room temperature to slightly elevated temperatures, inert atmosphere to prevent oxidation
Major Products
The major products of these reactions are typically conjugates of this compound with various biomolecules, resulting in fluorescently labeled proteins, peptides, or other biological entities.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate is used as a fluorescent probe to study reaction mechanisms and molecular interactions. Its fluorescence properties allow for the visualization and tracking of chemical processes in real-time.
Biology
In biological research, this compound is extensively used for labeling proteins, nucleic acids, and other biomolecules. It facilitates the study of cellular processes, protein-protein interactions, and the localization of biomolecules within cells.
Medicine
In medical research, this compound is employed in diagnostic assays and imaging techniques. Its ability to label antibodies and other diagnostic agents enhances the detection of diseases and the monitoring of therapeutic interventions.
Industry
Industrially, this compound is used in the development of biosensors and diagnostic kits. Its fluorescent properties are harnessed to create sensitive and specific detection systems for various analytes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Succinimidyl 4-methylcoumarin-3-acetate
- N-Succinimidyl 7-hydroxycoumarin-3-acetate
- N-Succinimidyl 4-hydroxycoumarin-3-acetate
Uniqueness
N-Succinimidyl 7-hydroxy-4-coumarinyl-acetate is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct fluorescence characteristics. Compared to similar compounds, it offers a balance of reactivity and stability, making it particularly suitable for a wide range of biochemical applications.
This compound’s versatility and effectiveness in labeling and detection make it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C15H11NO7 |
|---|---|
Molekulargewicht |
317.25 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-(7-hydroxy-2-oxochromen-4-yl)acetate |
InChI |
InChI=1S/C15H11NO7/c17-9-1-2-10-8(5-14(20)22-11(10)7-9)6-15(21)23-16-12(18)3-4-13(16)19/h1-2,5,7,17H,3-4,6H2 |
InChI-Schlüssel |
WAXLJIJDTHFUBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12864236.png)


![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)

![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)


![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)
